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Compound of Interest

(d(CH2)51, Tyr(Me)2,Arg8)-
Compound Name:
Vasopressin

cat. No.: B15572193

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)5%,Tyr(Me)?,Arg®)-Vasopressin, also known by its synonym SKF 100273, is a potent
and highly selective synthetic peptide antagonist of the vasopressin V1a receptor.[1]
Structurally, it is an analog of arginine vasopressin (AVP) with key modifications that confer its
antagonist properties and selectivity. This technical guide provides a comprehensive overview
of the structure, function, and experimental characterization of this important research tool.

Structure

(d(CH2)5t, Tyr(Me)?,Arg®)-Vasopressin is a cyclic nonapeptide with a disulfide bridge between
the first and sixth amino acid residues. Its structural modifications from native arginine
vasopressin are crucial for its V1a receptor antagonism.

Chemical Name: [1-(B-mercapto-3,3-cyclopentamethylenepropionic acid),2-(O-
methyl)tyrosine]arginine-vasopressin

Molecular Formula: Cs2H74N14012S2[2][3]

Molecular Weight: 1151.38 g/mol [2][3]
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Sequence: X-Tyr(Me)-Phe-GIn-Asn-Cys-Pro-Arg-Gly-NH:z (with a disulfide bridge between X
and Cys)

Key Modifications:

e Position 1: The N-terminal amino group is replaced with a 3-mercapto-f3,3-
cyclopentamethylenepropionic acid (d(CH2)5) residue. This modification enhances the
antagonist activity.

e Position 2: The tyrosine residue is methylated at the hydroxyl group (Tyr(Me)). This
modification contributes to the selectivity for the V1a receptor over the V2 receptor.

» Position 8: The native L-arginine is retained, which is important for receptor binding.

Function: Selective V1a Receptor Antagonism

(d(CH2)51, Tyr(Me)?3,Arg®)-Vasopressin functions as a competitive antagonist at the vasopressin
V1a receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gg/11 family
of G proteins.[4][5] Upon activation by arginine vasopressin, the V1a receptor initiates a
signaling cascade that leads to an increase in intracellular calcium.

The primary mechanism of action for (d(CH2)5t,Tyr(Me)?,Arg®)-Vasopressin is to competitively
block the binding of endogenous AVP to the V1a receptor, thereby inhibiting its downstream
signaling. This results in the attenuation of physiological responses mediated by the V1a
receptor, such as vasoconstriction.[1]

Its selectivity for the V1a receptor over the V2 receptor, which is primarily involved in the
antidiuretic effects of vasopressin, makes it a valuable tool for dissecting the specific
physiological roles of the V1a receptor.

Vl1a Receptor Signaling Pathway and Antagonism

The binding of arginine vasopressin to the V1a receptor activates phospholipase C (PLC),
which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second
messengers: inositol trisphosphate (IPs) and diacylglycerol (DAG). IPs binds to its receptors on
the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2*) into the
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cytoplasm. (d(CH2)5,Tyr(Me)?,Arg®)-Vasopressin blocks the initial step of this pathway by
preventing AVP from binding to and activating the receptor.

Click to download full resolution via product page

Caption: V1a Receptor Signaling Pathway and Antagonism by (d(CH2)51,Tyr(Me)3,Arg®)-
Vasopressin.

Quantitative Data

The following table summarizes the key quantitative pharmacological data for
(d(CH2)5%,Tyr(Me)?,Arg®)-Vasopressin.
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Receptor/Assa .
Parameter Value Species Reference

y

Inhibition of
Vasopressin- )

ICso0 5nM ] In vitro [2]
induced Ca?*

increase

Inhibition of
ICso 30 nM Oxytocin-induced  In vitro [2]

Caz* increase

Antivasopressor

pA:2 8.62 Rat
(V1ia)

Antidiuretic )

o Very low In vivo Rat

Activity

Oxytocic

Antagonist ~7.0-75 In vitro rat uterus  Rat

Potency (pA2)*

Note: The oxytocic antagonist potency can vary depending on the specific experimental
conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The
following sections outline the protocols used for the synthesis and pharmacological
characterization of (d(CH2)5%,Tyr(Me)2,Arg®)-Vasopressin, based on the pioneering work of
Kruszynski, Manning, and colleagues.

Synthesis: Solid-Phase Peptide Synthesis

The synthesis of (d(CH2)5t, Tyr(Me)?,Arg®)-Vasopressin is achieved using the solid-phase
peptide synthesis (SPPS) method, typically on a benzhydrylamine resin.

Workflow for Solid-Phase Synthesis:
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1. Resin Swelling
(e.g., Benzhydrylamine resin in DCM)

2. Stepwise Amino Acid Coupling
(Boc-protected amino acids, DCC/HOB)

1
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1
1
:
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(TFA in DCM) (HF with scavengers)

5. Oxidative Cyclization
(e.g., Ks[Fe(CN)s])

6. Purification
(e.g., Preparative HPLC)

Click to download full resolution via product page

Caption: General workflow for the solid-phase synthesis of (d(CH2)5%,Tyr(Me)?,Arg?®)-
Vasopressin.

Detailed Steps:

* Resin Preparation: The benzhydrylamine resin is swelled in a suitable solvent such as
dichloromethane (DCM).

* Amino Acid Coupling: Boc-protected amino acids are sequentially coupled to the growing
peptide chain on the resin. The coupling is typically mediated by dicyclohexylcarbodiimide
(DCC) and 1-hydroxybenzotriazole (HOBL).

» Boc Deprotection: After each coupling step, the N-terminal Boc protecting group is removed
with trifluoroacetic acid (TFA) in DCM to allow for the next amino acid to be coupled.
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o Cleavage: Once the full-length peptide is assembled, it is cleaved from the resin using a
strong acid, such as anhydrous hydrogen fluoride (HF), in the presence of scavengers (e.g.,
anisole) to protect sensitive amino acid side chains.

o Cyclization: The linear peptide is then subjected to oxidative cyclization to form the disulfide
bridge. This is commonly achieved using potassium ferricyanide (Ks[Fe(CN)s]) at a high
dilution to favor intramolecular cyclization.

« Purification: The crude cyclic peptide is purified to homogeneity using preparative high-
performance liquid chromatography (HPLC).

In Vivo Vasopressor Antagonist Assay (Rat)

This assay determines the ability of the antagonist to inhibit the pressor (blood pressure
raising) effect of exogenously administered arginine vasopressin.

« Animal Preparation: Male rats are anesthetized (e.g., with urethane). A catheter is inserted
into a carotid artery to monitor blood pressure, and another is placed in a jugular vein for
infusions.

o Agonist Dose-Response: A dose of arginine vasopressin that produces a submaximal
pressor response (e.g., an increase of 30-50 mmHg) is determined.

» Antagonist Administration: A bolus intravenous injection of (d(CH2)5t,Tyr(Me)?,Arg®)-
Vasopressin is administered.

» Challenge with Agonist: At specific time points after antagonist administration, the
predetermined dose of arginine vasopressin is re-administered, and the pressor response is
recorded.

o Data Analysis: The inhibition of the vasopressin-induced pressor response is calculated. The
pA:z value, a measure of the antagonist's potency, is determined by Schild regression
analysis. The pA: is the negative logarithm of the molar concentration of the antagonist that
necessitates a doubling of the agonist concentration to elicit the same response observed in
the absence of the antagonist.

In Vivo Antidiuretic Assay (Rat)
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This assay assesses the effect of the antagonist on the antidiuretic (urine output reducing)

action of vasopressin.

Animal Preparation: Rats are hydrated by oral water loading. An indwelling bladder catheter
is inserted to collect urine.

Establishment of Diuresis: A steady state of water diuresis is established.

Agonist Administration: A dose of arginine vasopressin that produces a significant antidiuretic
effect is administered intravenously.

Antagonist Administration: (d(CH2)5,Tyr(Me)?,Arg®)-Vasopressin is administered prior to the
vasopressin injection.

Measurement of Urine Output: Urine volume and osmolality are measured at regular
intervals.

Data Analysis: The ability of the antagonist to block the antidiuretic effect of vasopressin is
quantified.

In Vitro Oxytocic Antagonist Assay (Isolated Rat Uterus)

This assay measures the ability of the antagonist to inhibit oxytocin-induced contractions of

uterine smooth muscle.

Tissue Preparation: A segment of the uterus from an estrogen-primed rat is isolated and
mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution)
maintained at 37°C and aerated with a gas mixture (e.g., 95% Oz / 5% COz).

Recording of Contractions: The uterine segment is connected to an isometric force
transducer to record contractions.

Agonist Dose-Response: A cumulative concentration-response curve for oxytocin is
generated to determine the ECso (the concentration that produces 50% of the maximal
response).

Antagonist Incubation: The uterine tissue is incubated with a known concentration of
(d(CH2)51, Tyr(Me)2,Arg®)-Vasopressin for a set period.
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» Challenge with Agonist: A second cumulative concentration-response curve for oxytocin is
generated in the presence of the antagonist.

» Data Analysis: The rightward shift of the oxytocin concentration-response curve in the
presence of the antagonist is used to calculate the pAz value, indicating the antagonist's
potency at the oxytocin receptor.

Intracellular Calcium Mobilization Assay

This assay directly measures the ability of the antagonist to block the vasopressin-induced
increase in intracellular calcium.

o Cell Culture: A suitable cell line endogenously or recombinantly expressing the V1a receptor
(e.g., A7r5 cells or CHO-V1a cells) is cultured.

o Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye
(e.g., Fura-2 AM or Fluo-4 AM).

o Antagonist Incubation: The cells are pre-incubated with varying concentrations of
(d(CH2)51, Tyr(Me)2,Arg®)-Vasopressin.

o Agonist Stimulation: The cells are then stimulated with a fixed concentration of arginine
vasopressin (typically the ECso).

o Measurement of Fluorescence: The change in fluorescence intensity, which corresponds to
the change in intracellular calcium concentration, is measured using a fluorescence plate
reader or microscope.

» Data Analysis: The concentration of the antagonist that inhibits 50% of the vasopressin-
induced calcium response (ICso) is calculated by fitting the data to a dose-response curve.

Conclusion

(d(CH2)51, Tyr(Me)?,Arg®)-Vasopressin is a well-characterized and highly selective V1a receptor
antagonist that has been instrumental in elucidating the physiological and pharmacological
roles of the V1a receptor. Its potent antagonist activity, coupled with its selectivity over the V2
receptor, makes it an invaluable tool for researchers in physiology, pharmacology, and drug
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development. The detailed structural information and experimental protocols provided in this
guide are intended to facilitate its effective use in advancing our understanding of vasopressin
signaling and its implications in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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